molecular formula C11H10N2O3 B11814832 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide CAS No. 103858-66-8

2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11814832
CAS No.: 103858-66-8
M. Wt: 218.21 g/mol
InChI Key: WRWJKEOYCDLCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 6th position of the indole ring and an oxoacetamide group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxyindole.

    Acylation: The indole is acylated using an appropriate acylating agent, such as oxalyl chloride, to introduce the oxoacetamide group.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, like dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxoacetamide group can be reduced to an amide or amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-(6-hydroxy-1H-indol-3-yl)-2-oxoacetamide

    Reduction: 2-(6-methoxy-1H-indol-3-yl)-2-aminoacetamide

    Substitution: 2-(6-substituted-1H-indol-3-yl)-2-oxoacetamide

Scientific Research Applications

2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The methoxy group and the oxoacetamide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine
  • 2-(6-methoxy-1H-indol-3-yl)-N-methylacetamide
  • 2-(6-methoxy-1H-indol-3-yl)-2-methyl-propylamine

Uniqueness

2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

103858-66-8

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C11H10N2O3/c1-16-6-2-3-7-8(10(14)11(12)15)5-13-9(7)4-6/h2-5,13H,1H3,(H2,12,15)

InChI Key

WRWJKEOYCDLCKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.